1-(3-Fluorophenyl)-2,2-dimethylpropan-1-amine
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Description
1-(3-Fluorophenyl)-2,2-dimethylpropan-1-amine, also known as 3-FA, is a synthetic stimulant drug that belongs to the phenethylamine class. It is a derivative of amphetamine and has a similar chemical structure to other popular stimulants such as methamphetamine and MDMA. This compound has gained popularity in the research community due to its unique properties and potential applications in scientific research.
Scientific Research Applications
Fluorinated Compounds in Materials Science
Photostable Fluorophores for Surface Analysis : Fluorinated boron-dipyrromethene (BODIPY) dyes, with enhanced photostability due to fluorine atoms, are used in surface analysis. These dyes, when equipped with groups reactive towards amines, enable dual labeling for quantification of primary amino groups on surfaces. This technique combines fluorescence and X-ray photoelectron spectroscopy (XPS) for detailed surface analysis, applicable in microarray technologies (Hecht et al., 2013).
Organic Chemistry and Synthesis
Anion Exchange Polymer Electrolytes : Guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes synthesized via activated fluorophenyl-amine reaction showcase the utility of fluorinated amines. This method provides precise control over cation functionality, connecting guanidinium into stable phenyl rings, vital for fuel cell applications (Kim et al., 2011).
Fluorescence Enhancement in Chemical Probes : The introduction of N-phenyl substituents to aminostilbenes, resulting in enhanced fluorescence and stability, demonstrates the impact of fluorinated amines on developing photostable chemical probes. This "amino conjugation effect" improves the planarity and charge-transfer character, critical for designing fluorescent materials and sensors (Yang et al., 2002).
Pharmacology and Biomedical Research
Radiolabeled Compounds for Receptor Studies : The synthesis of radiolabeled compounds, like 3Hpropyl[2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amine, highlights the role of fluorinated amines in developing tools for pharmacological research. Such compounds are used as radioligands for receptor studies, aiding in understanding receptor dynamics and drug development (Hsin et al., 2000).
properties
IUPAC Name |
1-(3-fluorophenyl)-2,2-dimethylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN/c1-11(2,3)10(13)8-5-4-6-9(12)7-8/h4-7,10H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHZOAAJDYSRRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC(=CC=C1)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
681514-01-2 |
Source
|
Record name | 1-(3-fluorophenyl)-2,2-dimethylpropan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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